N-(3-carbamoyl-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-(pyridin-3-ylmethyl)ethanediamide
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Overview
Description
N-{3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE is a complex organic compound with potential applications in medicinal chemistry. This compound features a unique structure that includes a thienopyran ring system, a pyridine moiety, and an ethanediamide linkage. Its distinctive chemical architecture makes it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps :
Formation of the Thienopyran Ring: The initial step involves the cyclization of a suitable precursor to form the thienopyran ring. This is typically achieved using a combination of sulfur-containing reagents and cyclization catalysts.
Introduction of the Carbamoyl Group: The carbamoyl group is introduced through a reaction with an appropriate isocyanate or carbamoyl chloride under controlled conditions.
Attachment of the Pyridine Moiety: The pyridine moiety is attached via a nucleophilic substitution reaction, often facilitated by a base such as triethylamine.
Formation of the Ethanediamide Linkage: The final step involves the coupling of the thienopyran and pyridine intermediates through an ethanediamide linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-{3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), potentially converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine moiety, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Triethylamine (TEA), dimethylformamide (DMF)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Industrial Applications: The compound’s reactivity and stability may make it useful in the synthesis of advanced materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which N-{3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE exerts its effects involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, altering their activity and influencing biological pathways. For example, it could inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Carbamoyl-5,5,7,7-tetramethyl-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-lH-pyrazole-5-carboxamide (GLPG1837)
- 2-(5-methylthiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Uniqueness
N-{3-CARBAMOYL-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-2-YL}-N’-[(PYRIDIN-3-YL)METHYL]ETHANEDIAMIDE stands out due to its specific combination of functional groups and ring systems, which confer unique chemical properties and potential biological activities. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Properties
Molecular Formula |
C18H20N4O4S |
---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N'-(3-carbamoyl-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-2-yl)-N-(pyridin-3-ylmethyl)oxamide |
InChI |
InChI=1S/C18H20N4O4S/c1-18(2)6-11-12(9-26-18)27-17(13(11)14(19)23)22-16(25)15(24)21-8-10-4-3-5-20-7-10/h3-5,7H,6,8-9H2,1-2H3,(H2,19,23)(H,21,24)(H,22,25) |
InChI Key |
HNMFMPXKSPAFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)SC(=C2C(=O)N)NC(=O)C(=O)NCC3=CN=CC=C3)C |
Origin of Product |
United States |
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